(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate

Asymmetric Synthesis Chiral Formyl Anion Enantioselective Lithiation

The target compound, formally designated as (2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate, is commercially supplied as its conjugate acid—N-Boc-(R)-thiazolidine-2-carboxylic acid (CAS 125471-00-3). It belongs to the class of N-Boc-protected chiral thiazolidine-2-carboxylic acids, with a molecular formula of C₉H₁₅NO₄S and a molecular weight of 233.28 g/mol.

Molecular Formula C9H14NO4S-
Molecular Weight 232.28 g/mol
Cat. No. B12345023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate
Molecular FormulaC9H14NO4S-
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCSC1C(=O)[O-]
InChIInChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1/t6-/m1/s1
InChIKeyHYAXPNDMEODKHI-ZCFIWIBFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate: Procurement Specifications and Chiral Building Block Identity


The target compound, formally designated as (2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate, is commercially supplied as its conjugate acid—N-Boc-(R)-thiazolidine-2-carboxylic acid (CAS 125471-00-3). It belongs to the class of N-Boc-protected chiral thiazolidine-2-carboxylic acids, with a molecular formula of C₉H₁₅NO₄S and a molecular weight of 233.28 g/mol [1]. The compound features a five-membered thiazolidine ring bearing a carboxylic acid at the 2-position with defined (R) stereochemistry and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. This specific architecture—a sulfur-containing heterocycle with a Boc-protected nitrogen and a free carboxylic acid—distinguishes it from the more common Boc-proline scaffold and the regioisomeric Boc-thiazolidine-4-carboxylic acid (thiaproline) series . The compound is primarily utilized as a chiral building block in asymmetric synthesis, peptide chemistry, and medicinal chemistry campaigns, with documented applications in chiral formyl anion chemistry and spiro-β-lactam construction [2].

Why (2R)-3-Boc-thiazolidine-2-carboxylate Cannot Be Substituted with In-Class Analogs: Structural, Stereochemical, and Functional Differentiation


Generic substitution within the N-Boc-thiazolidine carboxylic acid family introduces three independent sources of functional divergence—each with experimentally verified consequences. First, the carboxylate position (2-COOH vs. 4-COOH) dictates the compound's reactivity profile: the 2-carboxy derivative serves as a chiral formyl anion equivalent upon lithiation (achieving up to 93% ee), whereas the 4-carboxy regioisomer (Boc-thiaproline) is primarily employed as a proline surrogate in peptide synthesis and does not participate in analogous formyl anion chemistry [1]. Second, the stereochemistry at C-2 ((R) vs. (S)) produces enantiomeric products in downstream asymmetric syntheses, with the (R) configuration specifically required for obtaining the biologically relevant trans-configured spiro-β-lactams (dr up to 97:3) [2]. Third, replacing the thiazolidine sulfur with a methylene group (i.e., Boc-proline) eliminates the sulfur-mediated dynamic thermodynamic resolution pathway and the compound's specific utility in non-hydroxamate histone deacetylase inhibitor synthesis . These are not interchangeable scaffolds; each substitution alters the chemical outcome in a predictable and documented manner.

Quantitative Differentiation Evidence for (2R)-3-Boc-thiazolidine-2-carboxylate vs. Closest Analogs


Enantioselectivity as a Chiral Formyl Anion Equivalent: N-Boc-thiazolidine (93% ee) vs. α-Lithiated Dithioacetals (97% ee)

Lithiated N-Boc-thiazolidine (derived from the target compound's scaffold) functions as a chiral formyl anion equivalent, reacting with various aldehydes in the presence of (−)-sparteine to afford products with up to 93% enantiomeric excess (ee). This performance was achieved through a dynamic thermodynamic resolution pathway [1]. The closest competitive chiral formyl anion equivalent technology—α-lithiated unsymmetrical dithioacetals using chiral bis(oxazoline) ligands—delivers up to 97% ee under comparable conditions [2]. While the dithioacetal system provides a marginally higher ee ceiling (97% vs. 93%), the N-Boc-thiazolidine system offers distinct operational advantages: the thiazolidine ring can be opened to recover the chiral auxiliary post-reaction, and the products (diastereomeric alcohols) can each be converted to corresponding optically active 1,2-ethanediols, providing synthetic versatility not available with dithioacetal-based approaches [1].

Asymmetric Synthesis Chiral Formyl Anion Enantioselective Lithiation

Diastereoselectivity in Spiro-β-Lactam Synthesis: N-Boc-thiazolidine-2-carboxylic Acid Derivatives Deliver 97:3 dr vs. Alternative Chiral Auxiliaries

N-Boc-1,3-thiazolidine-2-carboxylic acid derivatives, when converted to non-symmetrical cyclic ketenes using Mukaiyama's reagent and reacted with imines in a Staudinger [2+2] cycloaddition, produce spiro-β-lactams with a diastereomeric ratio (dr) as high as 3:97 (cis:trans) when the imine nitrogen bears an electron-withdrawing substituent (R₁ = PhSO₂) [1]. This near-quantitative trans-selectivity was confirmed by X-ray crystal structure analysis and is mechanistically attributed to the chiral environment provided by the thiazolidine ring at the ketene 2-position [1]. In contrast, when the imine nitrogen carries an electron-donating group, the selectivity is reduced or even reversed, confirming that the thiazolidine scaffold's stereodirecting capability is substrate-dependent but reaches its maximum expression (97:3 dr) under optimized conditions. This diastereoselectivity is a direct consequence of the (R) configuration at the 2-position of the thiazolidine ring and cannot be replicated with the (S) enantiomer or with achiral N-Boc-thiazolidine-2-carboxylic acid (racemate) [1].

β-Lactam Synthesis Staudinger Reaction Diastereoselectivity

Optical Rotation as Chiral Identity Verification: (R)-Enantiomer [α]D vs. (S)-Enantiomer in Procurement QC

The (R) and (S) enantiomers of N-Boc-thiazolidine-2-carboxylic acid share identical molecular formulae, molecular weights, and melting point ranges (90-93°C), making physical appearance insufficient for enantiomeric identity verification . The definitive analytical discriminator is specific optical rotation: the (S)-enantiomer (CAS 891192-95-3) exhibits [α]D = −47° (c = 5, methanol), while the (R)-enantiomer (CAS 125471-00-3) exhibits the equal and opposite value of [α]D = +47° (c = 5, methanol) . This 94° spread in specific rotation provides an unambiguous, instrument-based identity confirmation that requires no derivatization. Notably, the racemic mixture (CAS 141783-63-3) would show no net optical rotation while exhibiting a distinct melting point of 125-128°C (vs. 90-93°C for either pure enantiomer), providing orthogonal QC metrics .

Chiral Purity Optical Rotation Quality Control

Procurement Cost Differentiation: (R)-N-Boc-thiazolidine-2-carboxylic Acid at 12.3× the Price of Boc-D-proline and 13.4× Boc-thiaproline

At a major U.S. research chemical supplier (Santa Cruz Biotechnology), the (R)-N-Boc-thiazolidine-2-carboxylic acid (CAS 125471-00-3) is priced at $294.00/g, compared to Boc-D-proline (CAS 37784-17-1) at $24.00/g and (−)-Boc-L-thioproline (Boc-thiazolidine-4-carboxylic acid, CAS 51077-16-8) at approximately $22.00/g (calculated from $110.00/5 g) . This represents a 12.3-fold premium over the oxygen-containing proline analog and a 13.4-fold premium over the regioisomeric 4-carboxy thiazolidine. The price differential reflects the specialized synthetic utility of the 2-carboxy-(R)-thiazolidine scaffold: its documented capability as a chiral formyl anion equivalent and stereocontrolled spiro-β-lactam precursor is not replicated by either cheaper alternative [1]. The premium is further attributable to the stereospecific synthesis required to establish the (R) configuration at C-2 and the N-Boc protection on the ring sulfur-proximal nitrogen.

Procurement Economics Cost Comparison Chiral Building Block Pricing

Melting Point as a Binary Enantiopurity Indicator: 90-93°C (Enantiopure) vs. 125-128°C (Racemate) for Rapid Chiral QC Triage

The melting point provides a simple, instrument-light QC triage method to distinguish enantiopure (R)- or (S)-N-Boc-thiazolidine-2-carboxylic acid from the racemic mixture. Both enantiopure forms melt at 90-93°C, whereas the racemic compound (CAS 141783-63-3) melts at 125-128°C—a difference of approximately 35°C . This phenomenon, known as a 'racemic compound' behavior (where the heterochiral crystal packing is thermodynamically more stable than the homochiral packing), is characteristic of this scaffold and provides a binary pass/fail QC check: a melting point above ~120°C immediately indicates racemic or near-racemic material, while 90-93°C is consistent with (but does not guarantee) enantiopurity. In contrast, structurally related Boc-L-proline (mp ~133-136°C) and Boc-thiaproline (mp ~125-131°C) exhibit entirely different melting ranges, eliminating any risk of confusion [1]. This thermal behavior provides a practical, low-cost orthogonal QC parameter beyond optical rotation.

Chiral Purity Melting Point Analysis Racemate Discrimination

Validated Application Scenarios for (2R)-3-Boc-thiazolidine-2-carboxylate Based on Quantitative Differentiation Evidence


Stereocontrolled Synthesis of trans-Spiro-β-Lactam Antibacterial and Cholesterol Absorption Inhibitor Precursors

This scenario directly leverages the 97:3 trans-diastereoselectivity demonstrated for N-Boc-(R)-thiazolidine-2-carboxylic acid derivatives in the Staudinger ketene-imine cycloaddition [1]. Research groups developing spiro-β-lactam-based antibacterial agents, cholesterol absorption inhibitors, or β-turn mimetics should specify the (R)-configured 2-carboxy derivative (CAS 125471-00-3) because the near-quantitative trans-selectivity is intrinsic to this enantiomer's stereochemistry. Substitution with the (S)-enantiomer or the 4-carboxy regioisomer (Boc-thiaproline) would produce different diastereomeric outcomes, increasing purification complexity and reducing yield of the target trans-spiro-β-lactam. The recovered chiral auxiliary (thiazolidine ring) can be recycled after ring-opening, providing an economic advantage over single-use chiral auxiliaries [1].

Enantioselective 1,2-Diol Synthesis via Chiral Formyl Anion Methodology

Laboratories employing chiral formyl anion equivalents for the asymmetric synthesis of optically active 1,2-ethanediols should evaluate lithiated N-Boc-thiazolidine as an alternative to the higher-ee but less versatile dithioacetal systems [2][3]. While dithioacetals achieve a marginally higher ee ceiling (97% vs. 93%), the N-Boc-thiazolidine route offers the critical advantage that each diastereomeric alcohol product can be independently converted to the corresponding optically active 1,2-diol, and the thiazolidine auxiliary can be recovered via ring opening [2]. This scenario is particularly relevant for medicinal chemistry programs requiring both enantiomers of a 1,2-diol pharmacophore for structure-activity relationship (SAR) studies.

Non-Hydroxamate Histone Deacetylase (HDAC) Inhibitor Development

The compound has been specifically identified as a useful reagent for the synthesis of non-hydroxamate HDAC inhibitors . In HDAC inhibitor programs where hydroxamic acid zinc-binding groups are disfavored due to pharmacokinetic or selectivity concerns, this building block provides access to alternative zinc-binding pharmacophores. The Boc-protected nitrogen and free carboxylic acid offer orthogonal functionalization points for parallel library synthesis. Procurement of the (R) enantiomer (CAS 125471-00-3) ensures that the correct stereochemistry is embedded from the start of the synthetic sequence, avoiding the need for late-stage chiral resolution. No comparable claim of non-hydroxamate HDAC inhibitor utility has been documented for Boc-proline or Boc-thiaproline, making this a scaffold-specific application .

Chiral Building Block Procurement with Validated Enantiopurity QC Protocol

For procurement officers and QC laboratories, this compound's combination of melting point (90-93°C for enantiopure vs. 125-128°C for racemate) and specific optical rotation ([α]D = +47° for (R) vs. −47° for (S)) provides a two-tier identity verification protocol . The melting point serves as a rapid binary screen (any mp >120°C indicates racemic contamination), while polarimetry confirms enantiomeric identity and approximate enantiopurity. This QC protocol is more cost-effective and faster than chiral HPLC for routine identity confirmation, making it practical for laboratories that receive frequent shipments of this building block. The protocol is enabled by the unique thermal behavior of this scaffold (racemic compound formation) and cannot be applied to building blocks where the racemate and enantiomers exhibit similar melting points.

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